![molecular formula C24H18N2O2 B14396199 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide CAS No. 89548-72-1](/img/structure/B14396199.png)
2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide is a complex organic compound belonging to the class of benzo[a]carbazoles This compound is characterized by its unique structure, which includes a hydroxy group, a methylphenyl group, and a benzo[a]carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the double Cu-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines . This reaction is robust, proceeds in high yields, and tolerates a series of amines including neutral, electron-rich, electron-deficient aromatic amines, and aliphatic amines.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Carbazole: A simpler structure with similar aromatic properties.
Indole-3-carboxamide: Shares the carboxamide functional group but has a different core structure.
Naphthalenecarboxamide: Similar functional groups but a different aromatic system.
Uniqueness: 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide is unique due to its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and interact with various molecular targets makes it a valuable compound in scientific research.
Properties
CAS No. |
89548-72-1 |
|---|---|
Molecular Formula |
C24H18N2O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-hydroxy-N-(3-methylphenyl)-11H-benzo[a]carbazole-3-carboxamide |
InChI |
InChI=1S/C24H18N2O2/c1-14-5-4-6-16(11-14)25-24(28)20-12-15-9-10-18-17-7-2-3-8-21(17)26-23(18)19(15)13-22(20)27/h2-13,26-27H,1H3,(H,25,28) |
InChI Key |
ZGBGLUBOGOBSCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


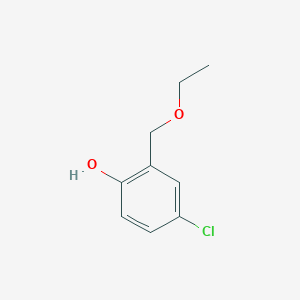
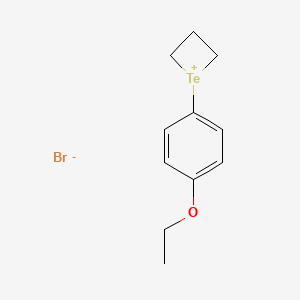
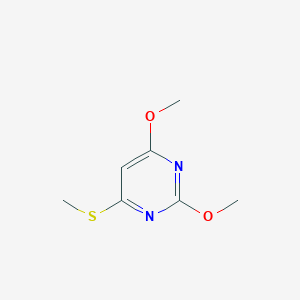
![1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine](/img/structure/B14396126.png)
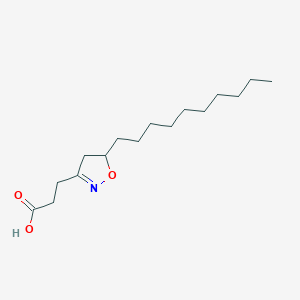
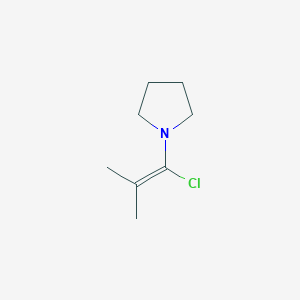
![2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14396134.png)
![1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene](/img/structure/B14396139.png)
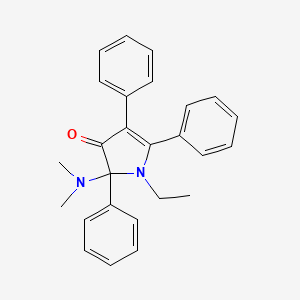
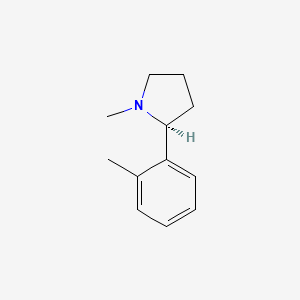
![2,4-Dimethyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14396170.png)
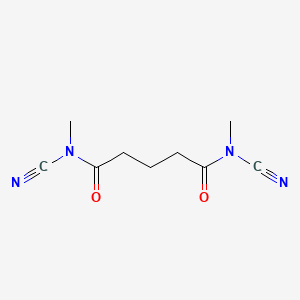
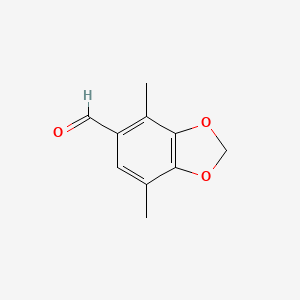
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
